molecular formula C9H9NO4 B2534707 (2Z)-4-[(furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid CAS No. 138780-84-4

(2Z)-4-[(furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid

Cat. No. B2534707
CAS RN: 138780-84-4
M. Wt: 195.174
InChI Key: SKBMOBUYXGBBMZ-ARJAWSKDSA-N
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Description

(2Z)-4-[(furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid, also known as Furan-2-ylmethylaminoacetic acid, is a chemical compound with the molecular formula C10H9NO4. This compound has gained attention in recent years due to its potential use in scientific research applications.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

A study highlighted the synthesis of novel heterocyclic compounds with expected antibacterial activities from a related compound, 4-(4-Bromophenyl)-4-oxobut-2-enoic acid. This research underlines the versatility of such compounds as precursors for synthesizing a variety of heterocycles, potentially including derivatives of "(2Z)-4-[(furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid," which may exhibit antibacterial properties (El-Hashash et al., 2015).

Structural Analysis and Properties

Another research effort focused on the structural analysis of N-Phenylmaleamic acid, a compound sharing a similar core structure with "(2Z)-4-[(furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid." This study provides insights into the molecular structure, highlighting intramolecular hydrogen bonding and the planarity of molecules, which could be relevant for understanding the physical and chemical properties of related compounds (Lo & Ng, 2009).

Antimicrobial Activities

Research on a new carboxylic acid derivative, closely related to "(2Z)-4-[(furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid," showed promising antimicrobial activities. This indicates the potential of such compounds for medical applications, particularly in combating various microbial infections (Dias et al., 2015).

Anti-inflammatory Applications

Another study on substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids, which share structural similarities with the compound , found pronounced anti-inflammatory activity. These findings suggest the therapeutic potential of furan-2-carbonyl derivatives in treating inflammation-related conditions (Igidov et al., 2022).

Hemostatic Activity

Explorations into 4-aryl-4-oxobut-2-enoic acid derivatives have uncovered compounds with significant hemostatic activity, highlighting the potential medical applications of these compounds in managing bleeding (Pulina et al., 2017).

properties

IUPAC Name

(Z)-4-(furan-2-ylmethylamino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-8(3-4-9(12)13)10-6-7-2-1-5-14-7/h1-5H,6H2,(H,10,11)(H,12,13)/b4-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBMOBUYXGBBMZ-ARJAWSKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)CNC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-4-[(furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid

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